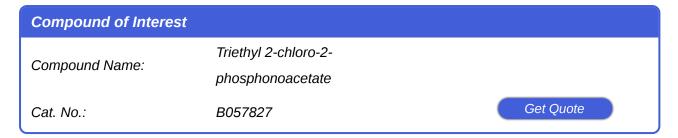


An In-depth Technical Guide to Triethyl 2-chloro-2-phosphonoacetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-chloro-2-phosphonoacetate is a versatile organophosphorus reagent of significant interest in organic synthesis. Its unique structure, featuring an electron-withdrawing chloro group at the α-position to the phosphonate and carboxyl groups, imparts valuable reactivity, particularly in carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **Triethyl 2-chloro-2-phosphonoacetate**. Detailed experimental protocols for its synthesis, key quantitative data, and mechanistic insights into its application in the Horner-Wadsworth-Emmons reaction are presented to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

Triethyl 2-chloro-2-phosphonoacetate, with the chemical formula $C_8H_{16}CIO_5P$, is a functionalized phosphonate ester.[1] It serves as a crucial building block in the synthesis of a variety of organic molecules, including agrochemicals and pharmaceuticals.[2] The presence of the α -chloro substituent enhances the acidity of the α -proton, facilitating the formation of a stabilized carbanion for olefination reactions. This guide aims to consolidate the current knowledge on this important synthetic intermediate.



Discovery and History

The development of α -halo phosphonates is rooted in the broader history of organophosphorus chemistry. While the parent compound, triethyl phosphonoacetate, has been a staple in organic synthesis for many decades, the introduction of a halogen at the α -position represented a significant advancement. The earliest reports on α -bromophosphonates date back over 90 years, with more detailed studies on their synthesis and properties emerging in the mid-20th century. Although a definitive first synthesis of **Triethyl 2-chloro-2-phosphonoacetate** is not readily available in the surveyed literature, its development can be seen as a logical progression in the field, aimed at modulating the reactivity of phosphonate carbanions for synthetic purposes.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **Triethyl 2-chloro-2- phosphonoacetate** is provided in the table below. This data is essential for its safe handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ ClO ₅ P	[1]
Molecular Weight	258.64 g/mol	[1]
CAS Number	7071-12-7	[1]
Appearance	Clear colorless to pale yellow liquid	[2]
Density	1.21 g/mL at 25 °C	[1]
Boiling Point	93-95 °C at 0.01 mmHg	[1]
Refractive Index (n20/D)	1.446	[1]

Due to the lack of publicly available spectroscopic data for **Triethyl 2-chloro-2-phosphonoacetate**, the following table provides the known NMR data for its precursor, Triethyl phosphonoacetate, for reference. The presence of the α -chloro substituent in the target compound is expected to cause a downfield shift of the α -proton and α -carbon signals.



Spectroscopic Data for Triethyl phosphonoacetate	
¹H NMR (CDCl₃)	δ 4.19 (q, 4H), 2.97 (d, J=21.8 Hz, 2H), 1.29 (t, 6H), 1.26 (t, 3H)
¹³ C NMR (CDCl ₃)	δ 166.4 (d, J=5.5 Hz), 62.9 (d, J=6.4 Hz), 61.8, 34.4 (d, J=133.5 Hz), 16.3 (d, J=6.0 Hz), 14.1
³¹ P NMR (CDCl ₃)	δ 20.6

Synthesis of Triethyl 2-chloro-2-phosphonoacetate

The synthesis of **Triethyl 2-chloro-2-phosphonoacetate** is typically achieved through the α -chlorination of its precursor, triethyl phosphonoacetate. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction proceeds via a free-radical mechanism, often initiated by light or a radical initiator.

Experimental Protocol: Synthesis of Triethyl phosphonoacetate (Precursor)

The precursor, triethyl phosphonoacetate, is synthesized via the Michaelis-Arbuzov reaction.[3]

Reaction: $(C_2H_5O)_3P + CICH_2COOC_2H_5 \rightarrow (C_2H_5O)_2P(O)CH_2COOC_2H_5 + C_2H_5CI$

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place triethyl phosphite.
- Heat the triethyl phosphite to approximately 150-160 °C.
- Add ethyl chloroacetate dropwise to the heated triethyl phosphite over a period of 1-2 hours.
- After the addition is complete, maintain the reaction mixture at reflux for an additional 2-3 hours.
- Monitor the reaction progress by gas chromatography or thin-layer chromatography.



- Once the reaction is complete, allow the mixture to cool to room temperature.
- Purify the crude product by vacuum distillation to obtain pure triethyl phosphonoacetate.

Experimental Protocol: α -Chlorination of Triethyl phosphonoacetate

Reaction: $(C_2H_5O)_2P(O)CH_2COOC_2H_5 + SO_2Cl_2 \rightarrow (C_2H_5O)_2P(O)CH(Cl)COOC_2H_5 + SO_2 + HCl$

Procedure:

- In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas outlet, dissolve triethyl phosphonoacetate in a suitable inert solvent such as carbon tetrachloride or dichloromethane.
- Initiate the reaction by either photochemical means (UV lamp) or by adding a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
- Add sulfuryl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux.
- The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a scrubber.
- Monitor the reaction by ¹H NMR or GC until the starting material is consumed.
- Upon completion, carefully remove the solvent and any unreacted sulfuryl chloride under reduced pressure.
- Purify the resulting crude **Triethyl 2-chloro-2-phosphonoacetate** by vacuum distillation.

Reaction Mechanisms and Applications

The primary application of **Triethyl 2-chloro-2-phosphonoacetate** is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α -chloro- α , β -unsaturated esters.[1] These products are valuable intermediates in various synthetic pathways.



The Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[4] The use of an α -chloro phosphonate introduces a halogen into the resulting alkene.



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Caption: Horner-Wadsworth-Emmons reaction pathway.

The α -chloro substituent influences the stereochemical outcome of the HWE reaction. Generally, the reaction of α -substituted phosphonates can provide access to trisubstituted alkenes. The stereoselectivity (E/Z) is dependent on the reaction conditions, the nature of the base, the solvent, and the steric and electronic properties of the aldehyde or ketone and the phosphonate itself.[5] The electron-withdrawing nature of the chlorine atom can affect the stability of the intermediates and the rate of elimination, thereby influencing the product ratio.

Applications in Synthesis

Triethyl 2-chloro-2-phosphonoacetate is a valuable reagent for the synthesis of complex molecules. Its applications include:

- Synthesis of Halogenated Purine Nucleoside Derivatives: As a reactant in the construction of modified nucleosides with potential antiviral or anticancer activities.[1]
- Preparation of Bacterial Topoisomerase Inhibitors: Used in the scale-up production of novel antibiotics.[1]
- Synthesis of Galbonolide Derivatives: Employed in the total synthesis of natural products.[1]



- Stereoselective Horner Reactions: Utilized in the preparation of vinylogous peptides and other stereochemically defined structures.[1]
- Agrochemicals: Serves as an intermediate in the development of new pesticides and herbicides.[2]

Conclusion

Triethyl 2-chloro-2-phosphonoacetate is a highly useful and reactive intermediate in modern organic synthesis. This guide has provided a detailed overview of its properties, synthesis, and key applications, with a focus on providing practical experimental guidance. The ability to introduce an α -chloro- α , β -unsaturated ester moiety into molecules makes this reagent a powerful tool for medicinal chemists and researchers in drug discovery and materials science. Further exploration of its reactivity is likely to uncover new and valuable synthetic transformations.

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